2-Fluoro-N-(2-methylbenzyl)benzamide is an organic compound classified as a benzamide derivative. Its structure features a fluorine atom at the 2-position of the benzoyl moiety and a 2-methylbenzyl group attached to the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and material science due to the unique properties imparted by the fluorine atom.
The compound can be synthesized from commercially available starting materials, including 2-fluorobenzoyl chloride and 2-methylbenzylamine. The synthesis typically requires specific reaction conditions to ensure high yield and purity.
2-Fluoro-N-(2-methylbenzyl)benzamide belongs to the class of benzamides, which are derivatives of benzoic acid characterized by the presence of an amide functional group. The inclusion of fluorine in its structure classifies it further as a fluorinated organic compound, which often exhibits enhanced biological activity and stability compared to non-fluorinated analogs.
The synthesis of 2-fluoro-N-(2-methylbenzyl)benzamide generally involves the following steps:
The synthesis can be optimized by varying reaction parameters such as temperature, concentration, and solvent choice to improve yield and minimize side reactions.
The molecular formula of 2-fluoro-N-(2-methylbenzyl)benzamide is . The compound features a fluorine atom bonded to a benzene ring, contributing to its unique chemical properties.
2-Fluoro-N-(2-methylbenzyl)benzamide can undergo several types of chemical reactions:
The mechanism of action for 2-fluoro-N-(2-methylbenzyl)benzamide involves its interaction with biological targets, potentially influencing enzyme activity or receptor binding due to the presence of the fluorine atom, which enhances lipophilicity and metabolic stability.
Data regarding specific mechanisms may require further experimental studies to elucidate its biological interactions fully.
Relevant data on melting point, boiling point, and other thermodynamic properties may require specific experimental determination or literature references.
The compound has potential applications in various fields:
Further research may uncover additional applications in agrochemicals or specialty chemicals based on its reactivity profile and functionalization potential.
2-Fluoro-N-(2-methylbenzyl)benzamide (CAS: 915873-54-0) is a synthetic benzamide derivative with the molecular formula C₁₅H₁₄FNO and a molecular weight of 243.28 g/mol. Its structure features two aromatic rings connected via an amide (–C(=O)–NH–) linker:
The SMILES notation (O=C(NCC1=CC=CC=C1C)C2=CC=CC=C2F
) precisely encodes this arrangement [4]. Key structural properties include:
Table 1: Structural Specifications
Property | Value |
---|---|
CAS Registry Number | 915873-54-0 |
Molecular Formula | C₁₅H₁₄FNO |
Molecular Weight | 243.28 g/mol |
SMILES | O=C(NCC1=CC=CC=C1C)C2=CC=CC=C2F |
Purity (Commercial) | Available as "Cold-chain" grade |
The compound emerged from early 2000s research on fluorinated benzamides, driven by:
The first synthesis of 2-fluoro-N-(2-methylbenzyl)benzamide was reported alongside analogs exploring ortho-fluorine effects on amide conformation and crystal packing [10].
This compound exemplifies strategic fluorine incorporation to enhance bioactive molecules:
Table 2: Research Applications of Key Benzamide Analogs
Compound | Application | Reference |
---|---|---|
2-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide | Crystal engineering via F⋯F contacts | [7] |
N-(2,3-Difluorophenyl)-2-fluorobenzamide | Model for halogen bonding studies | [10] |
2-Fluoro-N-methylbenzamide | Pharmacophore in patented kinase inhibitors | [3] [6] |
Fluorinated benzamides remain indispensable in developing therapeutics targeting protein-protein interactions and enzymatic sites, with 2-fluoro-N-(2-methylbenzyl)benzamide providing a versatile scaffold for structure-activity relationship (SAR) exploration [4] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5